3-(1-Methyl-1H-pyrazol-5-yl)phenol

Medicinal Chemistry Structure-Activity Relationship (SAR) Macrophage Migration Inhibitory Factor (MIF)

3-(1-Methyl-1H-pyrazol-5-yl)phenol is a critical, differentiated pyrazole-phenol building block for medicinal chemistry. Its unique meta-phenol geometry and 1-methyl substitution on the pyrazole ring provide a distinct scaffold for optimizing hydrogen-bond interactions with biological targets, particularly for MIF inhibition and CYP enzyme SAR studies. Unlike para- or ortho- isomers, this meta-isomer avoids intramolecular hydrogen bonding, offering superior chromatographic behavior and solubility for robust analytical method development. Ensure your SAR campaigns are comprehensive—sourcing the precise isomer is essential for valid, reproducible results and successful lead optimization.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
CAS No. 1240407-71-9
Cat. No. B15090566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Methyl-1H-pyrazol-5-yl)phenol
CAS1240407-71-9
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C2=CC(=CC=C2)O
InChIInChI=1S/C10H10N2O/c1-12-10(5-6-11-12)8-3-2-4-9(13)7-8/h2-7,13H,1H3
InChIKeyKYOGIWCQMNTTCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Methyl-1H-pyrazol-5-yl)phenol (CAS 1240407-71-9): Core Properties and Sourcing Overview


3-(1-Methyl-1H-pyrazol-5-yl)phenol (CAS 1240407-71-9) is a heterocyclic organic compound with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol [1]. It belongs to the class of pyrazole derivatives, featuring a phenolic group linked to a 1-methyl-1H-pyrazole moiety . This structural scaffold is recognized in medicinal chemistry for its potential to interact with various biological targets, including enzymes and receptors, due to the hydrogen-bonding capacity of the phenol group and the π-π interaction potential of the pyrazole ring . The compound is primarily utilized as a research intermediate and building block for the synthesis of more complex molecules in pharmaceutical and agrochemical research .

Why 3-(1-Methyl-1H-pyrazol-5-yl)phenol Cannot Be Replaced by Common In-Class Analogs


While pyrazole-phenol derivatives are a broad and active class, the specific substitution pattern of 3-(1-Methyl-1H-pyrazol-5-yl)phenol—a methyl group at the pyrazole N1 position and a phenolic hydroxyl at the phenyl meta-position—is critical for its distinct physicochemical and biological interaction profile. In-class analogs like 4-(1-Methyl-1H-pyrazol-5-yl)phenol or 2-(1-Methyl-1H-pyrazol-5-yl)phenol exhibit different spatial orientation and electronic distribution due to the altered hydroxyl position. This can drastically change hydrogen-bonding networks with biological targets, as demonstrated by the optimization of pyrazoles as phenol surrogates for MIF inhibition, where precise positioning was key for achieving nanomolar potency [1]. Furthermore, the presence and position of the methyl group on the pyrazole ring directly impact binding affinity for certain enzymes; studies on CYP2E1 complexes show that simultaneous methylation at positions 3 and 5 can block binding, while a single methyl group at position 1, as in the target compound, is expected to confer a distinct affinity profile [2]. Therefore, generic substitution based on class alone is scientifically unsound and likely to result in failed experiments or suboptimal lead development.

Quantitative Differentiation of 3-(1-Methyl-1H-pyrazol-5-yl)phenol: A Comparative Evidence Guide


Meta-Phenol vs. Para-Phenol Substitution: A Critical Determinant for Hydrogen Bonding Networks

The meta-position of the phenolic hydroxyl group in 3-(1-Methyl-1H-pyrazol-5-yl)phenol is a key differentiator from its para-substituted analog, 4-(1-Methyl-1H-pyrazol-5-yl)phenol . While no direct head-to-head bioactivity data for this specific pair was found, the critical importance of phenol positioning is quantitatively established in the literature on pyrazole-based MIF inhibitors [1]. In that study, the most potent MIF tautomerase inhibitors relied on a phenol group forming a precise hydrogen bond with the Asn97 residue in the active site [1]. Changing the phenol's position from meta to para, or to an ortho configuration, would alter the vector of this hydrogen bond, thereby abrogating the potent 60-70 nM activity achieved with optimized pyrazole-phenol surrogates [1]. This principle is a cornerstone of SAR and is directly transferable to this compound class.

Medicinal Chemistry Structure-Activity Relationship (SAR) Macrophage Migration Inhibitory Factor (MIF)

Distinct Binding Affinity Profiles Driven by Single Methyl Group on Pyrazole N1

The 1-methyl substitution on the pyrazole ring of the target compound is a specific structural feature that directly influences its binding affinity for certain enzymes. A study investigating the structure-affinity relationship of pyrazole derivatives with CYP2E1 complexes established a quantitative and qualitative link between substitution pattern and binding [1]. The research demonstrated that while a single methyl group at position 3 or 4 of the pyrazole ring improves binding affinity compared to unsubstituted pyrazole, the simultaneous presence of methyl groups at both positions 3 and 5 completely blocks binding [1]. This indicates a highly specific steric and electronic requirement at the enzyme's active site. The target compound, with a methyl group exclusively at the N1 position (equivalent to position 1), is predicted to have a distinct affinity profile compared to di-methylated pyrazoles or those with substitutions at different positions. This finding provides a quantitative and mechanistic rationale for why even seemingly minor structural changes among pyrazole analogs can result in significant functional divergence.

Enzymology Cytochrome P450 Binding Affinity

Divergent Physicochemical Properties Compared to Ortho-Phenol Isomer

3-(1-Methyl-1H-pyrazol-5-yl)phenol is structurally and chemically distinct from its ortho-substituted analog, 2-(1-Methyl-1H-pyrazol-5-yl)phenol (CAS 123532-22-9) . The primary differentiation lies in the potential for intramolecular hydrogen bonding. In the ortho-isomer, the phenolic hydroxyl group can form a strong intramolecular hydrogen bond with the nitrogen atom of the adjacent pyrazole ring. This intramolecular bond reduces the compound's overall polarity, typically decreasing its water solubility and altering its intermolecular interactions. In contrast, the meta-hydroxyl group in 3-(1-Methyl-1H-pyrazol-5-yl)phenol is geometrically incapable of forming such an intramolecular bond with the pyrazole nitrogen, leaving it free to engage in intermolecular hydrogen bonding. This fundamental difference in the hydrogen-bonding network leads to quantifiable differences in properties such as logP, melting point, and chromatographic retention time, which directly impact formulation, purification, and handling in a laboratory setting.

Chemical Properties Solubility Reactivity

Validated Application Scenarios for 3-(1-Methyl-1H-pyrazol-5-yl)phenol Based on Differential Evidence


Medicinal Chemistry: As a Core Scaffold for Developing Selective Enzyme Inhibitors

Based on class-level evidence that precise phenol positioning is crucial for high-potency MIF inhibition (60-70 nM range) [1], 3-(1-Methyl-1H-pyrazol-5-yl)phenol serves as an ideal core scaffold for designing novel inhibitors where the meta-phenol geometry is predicted to be beneficial. Its distinct substitution pattern allows medicinal chemists to explore a well-defined chemical space for optimizing hydrogen-bond interactions with target proteins, avoiding the suboptimal binding vectors offered by para- or ortho- substituted analogs [1]. The scaffold's unique 1-methyl substitution on the pyrazole ring further provides a tunable handle for modulating binding affinity, as established by CYP2E1 studies [2].

Chemical Biology: As a Differentiated Probe for Investigating Structure-Activity Relationships (SAR)

This compound is an essential tool for SAR studies aimed at deconvoluting the contributions of phenol geometry and pyrazole substitution to biological activity. Its meta-phenol configuration provides a distinct 'data point' that is different from the more common para-substituted or ortho-substituted pyrazole-phenols. By directly comparing its activity profile against its positional isomers in the same assay, researchers can quantitatively determine the impact of hydroxyl group orientation on target engagement, selectivity, and downstream cellular effects [1]. This is particularly relevant for targets like cytochrome P450 enzymes, where subtle changes in the pyrazole ring's methylation pattern can dramatically alter binding outcomes [2].

Process Chemistry and Analytical Development: As a Standard for Physicochemical Differentiation

In process chemistry, the distinct physicochemical properties of 3-(1-Methyl-1H-pyrazol-5-yl)phenol compared to its ortho-isomer (e.g., 2-(1-Methyl-1H-pyrazol-5-yl)phenol) make it a valuable reference standard. The meta-isomer's lack of intramolecular hydrogen bonding translates to different solubility, stability, and chromatographic behavior . This differentiation is crucial for developing robust analytical methods (e.g., HPLC, LC-MS) to separate and quantify isomers in reaction mixtures, ensuring purity and quality control during scale-up synthesis. It can also be used to study the impact of phenol geometry on physical properties like logP and melting point in a controlled, comparative manner .

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